molecular formula C12H5BrO3 B045240 5-Bromobenzo[de]isochromene-1,3-dione CAS No. 24050-49-5

5-Bromobenzo[de]isochromene-1,3-dione

Cat. No. B045240
CAS RN: 24050-49-5
M. Wt: 277.07 g/mol
InChI Key: LYXFXCSFCWZGNZ-UHFFFAOYSA-N
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Patent
US08541380B2

Procedure details

To a mixture of 3-bromo-1,8-naphthalic anhydride (compound 74, 22.8 g, 82.4 mmol) and sodium hydroxide (13.2 g, 330 mmol) in water (500 mL) was added a solution of mercury(II) oxide (23.2 g, 107 mmol) in water (70 mL) and glacial acetic acid (24 mL). The reaction mixture was heated at reflux for 4 days and then cooled to room temperature. The resulting solid was filtered and dried in vacuo.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
23.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:10]=[C:9]2C([O:13][C:14](=[O:15])[C:7]3=[C:8]2[C:3](=[CH:4][C:5]([Br:16])=[CH:6]3)[CH:2]=1)=O.[OH-].[Na+]>O.C(O)(=O)C.[Hg]=O>[Br:16][C:5]1[CH:6]=[C:7]([C:14]([OH:15])=[O:13])[C:8]2[C:3]([CH:4]=1)=[CH:2][CH:1]=[CH:10][CH:9]=2 |f:1.2|

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)Br
Name
Quantity
13.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
O
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
23.2 g
Type
catalyst
Smiles
[Hg]=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 days
Duration
4 d
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C2=CC=CC=C2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.